Home > Products > Screening Compounds P10656 > Bunitrolol hydrochloride
Bunitrolol hydrochloride - 23093-74-5

Bunitrolol hydrochloride

Catalog Number: EVT-406482
CAS Number: 23093-74-5
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bunitrolol hydrochloride is a beta-adrenoceptor blocker with a range of clinical applications, particularly in cardiovascular diseases. It has been studied for its effects on myocardial blood flow, hemodynamic changes in hypertension, and its interaction with adrenergic and serotonergic receptors. The following analysis will delve into the mechanism of action of bunitrolol and its applications in various fields, drawing on the findings from multiple research studies.

1,2-Epoxy-3-(2-Cyanophenoxy)propane

    Compound Description: 1,2-Epoxy-3-(2-cyanophenoxy)propane is a chiral compound and a precursor used in the synthesis of bunitrolol hydrochloride. It exists as two enantiomers. The racemic mixture has been observed to undergo spontaneous resolution upon crystallization. []

    Relevance: This compound serves as a direct precursor in the synthetic pathway of bunitrolol hydrochloride. [] It shares a core structure with bunitrolol hydrochloride, with the key difference being the presence of an epoxide group instead of the tertiary amine and hydroxyl group found in bunitrolol hydrochloride.

Iodocyanopindolol (ICYP)

    Compound Description: Iodocyanopindolol (ICYP), particularly its radiolabeled form (125I-ICYP), is utilized as a radioligand in binding studies to identify and characterize β-adrenergic receptors. []

    Relevance: While not structurally similar to bunitrolol hydrochloride, ICYP is a related compound due to its use in research regarding β-adrenergic receptors. Bunitrolol hydrochloride itself is a β-adrenergic antagonist, meaning it blocks the activity of these receptors. [] Studies used ICYP to investigate the presence and functionality of β-adrenergic receptors in thyroid tissue, a context in which the effects of bunitrolol hydrochloride were also being examined. []

Iodohydroxybenzylpindolol (IHYP)

    Compound Description: Similar to ICYP, iodohydroxybenzylpindolol (IHYP), specifically its radiolabeled form (125I-IHYP), functions as a radioligand for identifying and characterizing β-adrenergic receptors. []

    Relevance: IHYP, like ICYP, is related to bunitrolol hydrochloride through its use in β-adrenergic receptor research. The use of IHYP, alongside ICYP, in studies investigating β-adrenergic receptor activity in thyroid tissue, provides a point of connection to the research on bunitrolol hydrochloride, a known β-adrenergic antagonist. []

Propranolol Hydrochloride

    Compound Description: Propranolol hydrochloride is a widely used non-selective β-adrenergic blocking agent, meaning it blocks both β1- and β2-adrenergic receptors. [] It is used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and cardiac arrhythmias. []

    Relevance: Propranolol hydrochloride is related to bunitrolol hydrochloride through their shared classification as β-adrenergic blocking agents. [] Both compounds interact with β-adrenergic receptors, although bunitrolol hydrochloride exhibits some degree of cardioselectivity (β1-receptor preference), while propranolol hydrochloride does not. [, ] Studies often investigate their effects in parallel, comparing their influence on parameters like adenyl cyclase activity and metabolic responses. [, ]

Tolilprolol Hydrochloride

    Compound Description: Tolilprolol hydrochloride is a β-adrenergic blocking agent known for its relatively long duration of action. It is primarily indicated for the treatment of hypertension. []

    Relevance: Tolilprolol hydrochloride's relationship with bunitrolol hydrochloride stems from their shared mechanism of action as β-adrenergic antagonists. [] They are often studied together in the context of their effects on the cardiovascular system and adenyl cyclase activity. []

Atenolol

    Compound Description: Atenolol is classified as a cardioselective β-adrenergic blocking agent, exhibiting a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. [] This selectivity makes it a preferred choice for treating certain cardiovascular conditions in patients with respiratory issues, as it minimizes the risk of bronchospasm associated with β2-receptor blockade. []

    Relevance: Atenolol's relation to bunitrolol hydrochloride lies in their shared classification as β-adrenergic blocking agents, specifically with a degree of cardioselectivity. [] Both drugs primarily target β1-adrenergic receptors, making them suitable for treating cardiovascular conditions while potentially having fewer effects on other systems, such as the respiratory system. [] Studies comparing their metabolic effects and anti-lipolytic activity highlight their similarities and subtle differences in pharmacological profiles. []

Acebutolol

    Compound Description: Acebutolol is another example of a cardioselective β-adrenergic blocking agent, demonstrating a preference for β1-adrenergic receptors over β2-adrenergic receptors. [] Similar to atenolol, this cardioselectivity makes it a preferable option for managing cardiovascular conditions in individuals with respiratory conditions, reducing the likelihood of bronchospasm. []

    Relevance: Acebutolol shares a close relationship with bunitrolol hydrochloride due to their common classification as cardioselective β-adrenergic blocking agents. [] They both primarily target β1-adrenergic receptors, making them suitable for cardiovascular treatment with a potentially reduced impact on other systems. [] Their metabolic effects and anti-lipolytic activities are often compared in research studies, highlighting their similarities and nuanced differences in their pharmacological properties. []

    Compound Description: Koe 3290 is a cardioselective β-adrenergic blocking agent under investigation for its metabolic effects. [] It has been shown to inhibit isoprenaline-stimulated increases in free fatty acids (FFA) in the plasma of rats and dogs. []

    Relevance: Koe 3290's relation to bunitrolol hydrochloride is rooted in their shared classification as cardioselective β-adrenergic blocking agents. [] Both drugs preferentially target β1-adrenergic receptors, potentially offering benefits in cardiovascular treatment. [] Their metabolic effects and anti-lipolytic activities are often studied and compared, showcasing their similarities and subtle distinctions in pharmacological behavior. [] Notably, Koe 3290 has shown a more favorable selectivity profile in inhibiting FFA mobilization compared to its effects on carbohydrate metabolism, suggesting potential advantages in certain clinical contexts. []

N-[3-Cyano-4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-hexanamide hydrochloride (Koe 4299)

    Compound Description: Koe 4299 is a cardioselective β-adrenergic blocking agent that has been investigated for its metabolic effects, particularly in comparison to other β-blockers like bunitrolol hydrochloride. []

    Relevance: Koe 4299 shares a direct relationship with bunitrolol hydrochloride due to their common classification as cardioselective β-adrenergic blocking agents. [] Their similar pharmacological profiles, specifically their preferential targeting of β1-adrenergic receptors, make them relevant for comparison in studies investigating their metabolic effects, such as their impact on free fatty acid and lactate levels. []

N-[3-Cyano-4-[3-[(1, 1-dimethyl-2-propynyl)amino]-2-hydroxypropoxy]phenyl]-hexanamide hydrochloride (Koe 4302)

    Compound Description: Koe 4302 is a cardioselective β-adrenergic antagonist that has been researched for its metabolic effects and compared to other β-blockers, including bunitrolol hydrochloride. []

    Relevance: Koe 4302 and bunitrolol hydrochloride are closely related due to their shared classification as cardioselective β-adrenergic blocking agents. [] This shared characteristic, particularly their preference for β1-adrenergic receptors, makes them suitable candidates for comparative studies investigating their metabolic effects, such as their influence on free fatty acid and lactate levels, as explored in the research mentioned. []

Noradrenaline Hydrochloride

    Compound Description: Noradrenaline hydrochloride, also known as norepinephrine hydrochloride, is a sympathomimetic drug that acts as an agonist at both α- and β-adrenergic receptors. [] It is a naturally occurring catecholamine that plays a crucial role in the sympathetic nervous system, regulating various physiological processes, including heart rate, blood pressure, and stress response. []

    Relevance: Although noradrenaline hydrochloride acts as an agonist and bunitrolol hydrochloride acts as an antagonist at β-adrenergic receptors, they are considered related due to their shared ability to influence the activity of these receptors. [] In the context of the mentioned research, noradrenaline hydrochloride's role in stimulating α-receptors, along with bunitrolol hydrochloride's β-blocking effects, helps elucidate the complex interplay between these receptor systems, particularly in the ejaculatory process of stallions. [] By studying their opposing effects, researchers can gain a more comprehensive understanding of the adrenergic regulation of this physiological process. []

Applications in Various Fields

Cardiovascular Applications

In the field of cardiology, bunitrolol has been shown to redistribute myocardial blood flow favorably, which is beneficial in conditions like coronary artery disease where myocardial perfusion is compromised1. It also has a significant antihypertensive effect, both acutely when administered intravenously and chronically when given orally, which is partly attributed to its ability to inhibit renin secretion4. Moreover, bunitrolol has been observed to reduce arterial pressure and heart rate in spontaneously hypertensive rats, indicating its potential in managing hypertension5.

Hemodynamic Effects in Hypertension

Long-term hemodynamic studies have demonstrated that bunitrolol reduces arterial pressure and heart rate at rest and during exercise in patients with essential hypertension. The drug does not significantly alter stroke volume but reduces cardiac index, which is consistent with the effects of other beta-adrenoceptor blockers2. This suggests that bunitrolol can be an effective treatment for managing blood pressure in hypertensive patients.

Interaction with Receptors

Bunitrolol's interaction with adrenergic and serotonergic receptors has been studied to understand its broader pharmacological profile. It exhibits strong anti-adrenergic activity, which is crucial for its efficacy in treating hypertension and angina. The drug's minimal interaction with serotonergic receptors indicates that its therapeutic effects are predominantly due to beta-blockade3.

Overview

Bunitrolol hydrochloride is a pharmaceutical compound classified as a beta-adrenergic antagonist. It is primarily used in the treatment of hypertension and other cardiovascular conditions. The compound functions by blocking beta-adrenergic receptors, which helps to reduce heart rate and blood pressure, making it beneficial for patients with heart-related issues. Bunitrolol is notable for its unique chemical structure and its effectiveness in managing cardiovascular diseases.

Source and Classification

Bunitrolol hydrochloride is derived from 2-hydroxybenzonitrile, which undergoes a series of chemical reactions to form the final product. It belongs to the class of beta-blockers, which are commonly prescribed medications that inhibit the action of catecholamines like adrenaline on beta receptors. This class of drugs is widely utilized in clinical medicine for various indications, including hypertension, angina, and arrhythmias.

Synthesis Analysis

The synthesis of bunitrolol hydrochloride involves several key steps:

  1. Starting Material: The process begins with 2-hydroxybenzonitrile.
  2. Epoxidation: The starting material is treated with epichlorohydrin and sodium hydroxide to form an epoxide intermediate.
  3. Amine Addition: The epoxide undergoes nucleophilic attack by tert-butylamine, leading to the formation of bunitrolol .

This method illustrates a straightforward synthetic pathway that efficiently produces bunitrolol while maintaining high yields.

Molecular Structure Analysis

The molecular formula of bunitrolol hydrochloride is C14H21ClN2O2, with a molecular weight of approximately 286.79 g/mol. The structure comprises a phenolic hydroxyl group, a nitrile group, and an aliphatic amine, contributing to its pharmacological activity. The compound's three-dimensional conformation plays a crucial role in its ability to interact with beta-adrenergic receptors effectively.

Structural Data

  • Molecular Weight: 286.79 g/mol
  • Chemical Structure:
    • The compound features a central aromatic ring with substituents that enhance its receptor binding properties.
Chemical Reactions Analysis

Bunitrolol hydrochloride can participate in various chemical reactions typical for beta-blockers:

  • Nucleophilic Substitution: The presence of the epoxide allows for nucleophilic substitutions that can modify the compound's pharmacological properties.
  • Hydrolysis: Under certain conditions, hydrolysis can occur, impacting the stability and efficacy of the drug .

These reactions are essential for understanding how modifications to the bunitrolol structure can lead to new therapeutic agents.

Mechanism of Action

Bunitrolol exerts its effects primarily through the blockade of beta-adrenergic receptors, specifically beta-1 adrenergic receptors located in the heart. This blockade leads to:

  1. Decreased Heart Rate: By inhibiting receptor activation, bunitrolol reduces cardiac output.
  2. Lowered Blood Pressure: The reduction in heart rate and contractility translates into decreased blood pressure levels .

The mechanism highlights the importance of receptor selectivity in determining the drug's therapeutic profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bunitrolol hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and methanol, which facilitates its formulation for oral or injectable use.

Chemical Properties

  • Stability: Bunitrolol hydrochloride is stable under standard storage conditions but may degrade under extreme temperatures or humidity.
  • pH Range: The compound exhibits optimal activity within a physiological pH range, crucial for its effectiveness when administered.

Relevant data regarding these properties are essential for pharmaceutical formulation and quality control processes.

Applications

Bunitrolol hydrochloride is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with hypertension.
  • Heart Rate Control: Bunitrolol is beneficial for patients with tachycardia or other arrhythmias.
  • Preventing Angina Pectoris: By reducing myocardial oxygen demand, it helps alleviate symptoms associated with angina.

Properties

CAS Number

23093-74-5

Product Name

Bunitrolol hydrochloride

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H

InChI Key

RJPWESHPIMRNNM-UHFFFAOYSA-N

SMILES

CC(C)(C)[NH2+]CC(COC1=CC=CC=C1C#N)O.[Cl-]

Synonyms

unitrolol
Ko 1366
Ko-1366
Koe 1366
Koe-1366

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.